N-(5-chloropyridin-2-yl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
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Overview
Description
N-(5-chloropyridin-2-yl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridine moiety and a benzofuran ring system. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-aminopyridine with trans-β-nitrostyrene under specific conditions to yield the desired product . The reaction is often carried out in the presence of a catalyst, such as a bimetallic metal-organic framework, and requires precise control of temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloropyridine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation and reducing agents like hydrogen gas for reduction . Substitution reactions often require nucleophilic or electrophilic reagents, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
N-(5-chloropyridin-2-yl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the activity of collagen prolyl-4-hydroxylase, thereby reducing collagen synthesis and exerting anti-fibrotic effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: This compound shares a similar chloropyridine moiety and has been studied for its electrochemical behavior and antioxidant activities.
N-(4-methylpyridin-2-yl)benzamide: Another related compound that has been synthesized and studied for its biological activities.
Uniqueness
N-(5-chloropyridin-2-yl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is unique due to its specific combination of a chloropyridine moiety and a benzofuran ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17ClN2O3 |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-9-14-11(21)6-17(2,3)7-12(14)23-15(9)16(22)20-13-5-4-10(18)8-19-13/h4-5,8H,6-7H2,1-3H3,(H,19,20,22) |
InChI Key |
NHRGYYLVYRKIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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